1-[4-(Propan-2-yl)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[4-(Propan-2-yl)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-[4-(Propan-2-yl)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the propyl and isopropyl groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the heterocyclic core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. .
Scientific Research Applications
1-[4-(Propan-2-yl)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the study of enzyme interactions and as a potential lead compound in drug discovery.
Medicine: Preliminary studies suggest its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, alteration of gene expression, or interference with metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1-[4-(Propan-2-yl)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno[2,3-c]pyrrole derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents, leading to variations in their biological activities and applications. Examples include:
Properties
Molecular Formula |
C23H23NO3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H23NO3/c1-4-13-24-20(16-11-9-15(10-12-16)14(2)3)19-21(25)17-7-5-6-8-18(17)27-22(19)23(24)26/h5-12,14,20H,4,13H2,1-3H3 |
InChI Key |
ZNWRJNCRZMPNNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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